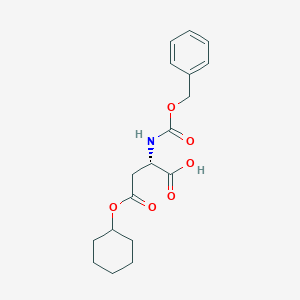

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

CAS No.: 211797-21-6

Cat. No.: VC3379810

Molecular Formula: C18H23NO6

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 211797-21-6 |

|---|---|

| Molecular Formula | C18H23NO6 |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | (2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1 |

| Standard InChI Key | FRMQHBWAORFCPR-HNNXBMFYSA-N |

| Isomeric SMILES | C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid is a complex organic compound with a molecular weight of 349.4 g/mol. It is known by several synonyms, including Z-ASP(OCHX)-OH, Z-Asp(OcHex)-OH, and (2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid . This compound is of interest in organic chemistry due to its unique structure, which includes a benzyloxy carbonyl group and a cyclohexyloxy moiety attached to a butanoic acid backbone.

Synonyms and Identifiers

| Identifier Type | Value |

|---|---|

| CAS | 211797-21-6 |

| PubChem CID | 53814669 |

| DSSTox Substance ID | DTXSID00706873 |

| Wikidata | Q82640426 |

Synthesis and Applications

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid typically involves the use of protected amino acids and cyclohexanol derivatives. The benzyloxy carbonyl group is a common protecting group in peptide synthesis, suggesting that this compound may be used as an intermediate in the synthesis of peptides or other biologically active molecules.

Potential Applications

While specific applications of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid are not well-documented, compounds with similar structures are often used in pharmaceutical research due to their potential biological activities. The cyclohexyloxy group can contribute to lipophilicity, which may enhance membrane permeability, a desirable trait in drug candidates.

Biological Activity

| Compound Feature | Potential Biological Activity |

|---|---|

| Cyclohexyloxy Group | Enhanced lipophilicity, potentially improving membrane permeability |

| Benzyloxy Carbonyl Group | Common protecting group in peptide synthesis, suggesting potential use in biologically active peptides |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume